1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
Imidazoles consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .Chemical Reactions Analysis
There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Physical And Chemical Properties Analysis
Imidazoles have high porosity, high surface area, exceptional thermal and chemical stability . They are very attractive materials with potential applications including gas sorption, gas separation, and catalysis .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives, including structures similar to 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole, have been extensively studied. These compounds are synthesized through methods that emphasize safe reaction profiles, broad substrate scope, short run times, and excellent yields. The structural characterization is confirmed by spectroscopic techniques such as 1HNMR and mass spectral analysis (Prashanth et al., 2021).
Corrosion Inhibition
Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. The derivatives display significant corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, following the Langmuir adsorption model. These properties make them valuable for protecting metals against corrosion in various industrial applications (Prashanth et al., 2021).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of imidazole derivatives, particularly those substituted with benzimidazole units, have been investigated. These studies include the synthesis, characterization, and examination of properties such as fluorescence quantum yields and singlet oxygen generation. Such derivatives exhibit potential applications in the fields of photodynamic therapy and as components in optoelectronic devices due to their favorable photophysical characteristics (Şen et al., 2018).
Antimicrobial Activity
Research into imidazole derivatives also extends to their biological activities, including antimicrobial properties. Schiff base ligands derived from imidazole compounds have been synthesized and tested for antibacterial and antifungal activities. These studies have shown that such compounds exhibit moderate activity against various microbial strains, highlighting their potential as therapeutic agents or as scaffolds for the development of new antimicrobial compounds (Vinusha et al., 2015).
Catalysis
Imidazole derivatives have been explored as catalysts in various chemical reactions, including oxidative cyclization and benzylic C-C coupling. These compounds can act as efficient catalysts under specific conditions, offering pathways to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Prokofieva et al., 2008).
Safety And Hazards
Future Directions
Imidazole-containing polymers are used widely as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems .
properties
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFSPDKGOQMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole |
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